molecular formula C19H18N2O2 B1613077 3-Cyano-4'-morpholinomethyl benzophenone CAS No. 898769-76-1

3-Cyano-4'-morpholinomethyl benzophenone

Cat. No.: B1613077
CAS No.: 898769-76-1
M. Wt: 306.4 g/mol
InChI Key: JYAHJNNTCCMUGF-UHFFFAOYSA-N
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Description

3-Cyano-4’-morpholinomethyl benzophenone: is an organic compound with the molecular formula C19H18N2O2 . It is a derivative of benzophenone, featuring a cyano group and a morpholinomethyl group attached to the benzene rings. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4’-morpholinomethyl benzophenone typically involves the following steps:

    Formation of Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. Benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction. Benzophenone is treated with cyanogen bromide in the presence of a base such as sodium hydroxide to form 3-cyanobenzophenone.

    Attachment of Morpholinomethyl Group: The final step involves the introduction of the morpholinomethyl group. This is achieved by reacting 3-cyanobenzophenone with morpholine and formaldehyde under acidic conditions to yield 3-Cyano-4’-morpholinomethyl benzophenone.

Industrial Production Methods: Industrial production methods for 3-Cyano-4’-morpholinomethyl benzophenone generally follow the same synthetic routes as described above but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Cyano-4’-morpholinomethyl benzophenone can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of corresponding N-oxide derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Chemistry: 3-Cyano-4’-morpholinomethyl benzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry: In the industrial sector, 3-Cyano-4’-morpholinomethyl benzophenone is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Cyano-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The morpholinomethyl group can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    4-Cyano-4’-methylbenzophenone: Similar structure but with a methyl group instead of a morpholinomethyl group.

    3-Cyano-4’-aminomethyl benzophenone: Similar structure but with an aminomethyl group instead of a morpholinomethyl group.

    3-Cyano-4’-hydroxymethyl benzophenone: Similar structure but with a hydroxymethyl group instead of a morpholinomethyl group.

Uniqueness: 3-Cyano-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.

Properties

IUPAC Name

3-[4-(morpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-13-16-2-1-3-18(12-16)19(22)17-6-4-15(5-7-17)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAHJNNTCCMUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642622
Record name 3-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-76-1
Record name 3-[4-(4-Morpholinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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